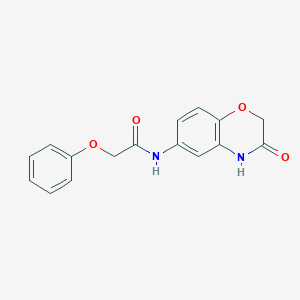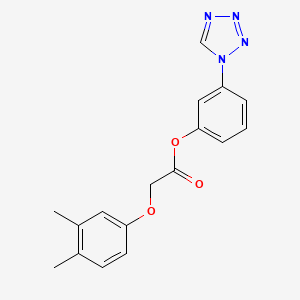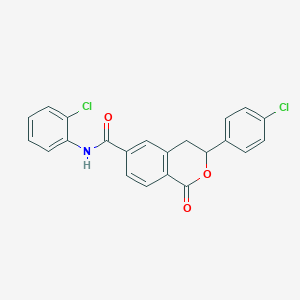![molecular formula C17H16ClF3N2O3S2 B11335053 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335053.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl phenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophene-2-sulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H16ClF3N2O3S2 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClF3N2O3S2/c18-12-3-4-14(13(10-12)17(19,20)21)22-16(24)11-5-7-23(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,22,24) |
InChI-Schlüssel |
ICEFXXROOCIWCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334973.png)

![(4-Benzylpiperidin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334989.png)
![5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334997.png)

![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11335002.png)


![N,N-dimethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335023.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide](/img/structure/B11335031.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11335039.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11335048.png)

